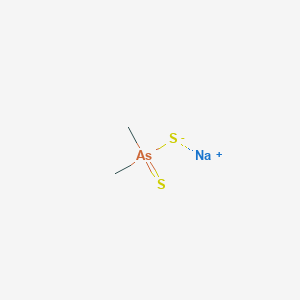
甲酸铵
概述
描述
甲酸铵是一种化学化合物,化学式为NH₄HCO₂。它是甲酸的铵盐,呈无色、潮解、结晶固体。 该化合物以其在各种化学反应和应用中的多功能性而闻名,使其成为实验室和工业环境中宝贵的试剂 .
科学研究应用
化学
甲酸铵被广泛用于有机合成中,用作还原剂和甲酸的来源。 它也用于勒卡反应,用于醛和酮的还原胺化 .
生物学
在生物学研究中,甲酸铵用作高效液相色谱 (HPLC) 和质谱 (MS) 中的缓冲液,因为它具有挥发性和与这些技术的兼容性 .
医学
甲酸铵在制药工业中具有应用,特别是在各种药物和活性药物成分 (API) 的合成中。 它作为还原剂的作用对于某些药物的生产至关重要 .
工业
在工业应用中,甲酸铵用于生产甲酰胺,甲酰胺是许多化学品和材料的前体。 它也用于电镀行业和作为除冰剂 .
作用机制
甲酸铵的主要作用机制是释放甲酸和氨。在还原反应中,它在钯催化剂存在下生成氢气,然后还原各种官能团。 所涉及的分子靶标和途径取决于具体的反应和应用 .
生化分析
Biochemical Properties
Ammonium formate interacts with various enzymes and proteins. For instance, it is involved in the metabolism by Yarrowia lipolytica and Pichia guilliermondii, two types of yeast . These organisms use ammonium ions from ammonium formate as a substrate, indicating a significant interaction between the compound and the metabolic enzymes of these yeasts .
Cellular Effects
Ammonium formate influences cellular function by serving as a source of energy. It is used by Yarrowia lipolytica and Pichia guilliermondii in their metabolic processes . The compound does not inhibit the growth of these yeasts, suggesting that it has a positive effect on their cellular metabolism .
Molecular Mechanism
When heated, ammonium formate eliminates water, forming formamide. Upon further heating, it forms hydrogen cyanide (HCN) and water . This shows that ammonium formate can undergo significant transformations at the molecular level, potentially influencing its interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ammonium formate can change over time. For instance, in a study involving Yarrowia lipolytica and Pichia guilliermondii, the specific rates of ammonium biodegradation decreased as the concentration of ammonium formate increased .
Metabolic Pathways
Ammonium formate is involved in several metabolic pathways. In the metabolism of Yarrowia lipolytica and Pichia guilliermondii, it serves as a source of ammonium ions . This suggests that the compound interacts with enzymes involved in the metabolism of these organisms .
Transport and Distribution
Current studies have primarily focused on its role in metabolic processes and its effects on cellular function .
准备方法
合成路线和反应条件
-
直接合成: : 甲酸铵可以通过甲酸与氨气反应合成:
HCOOH+NH3→NH4HCO2
-
甲酰胺的水解: : 另一种方法涉及甲酰胺的水解:
HCONH2+H2O→NH4HCO2
工业生产方法
在工业环境中,甲酸铵通常通过直接合成法生产,因为该方法简单且具有成本效益。 反应在大型反应器中进行,甲酸和氨气不断输入,产物从反应混合物中结晶出来 .
化学反应分析
反应类型
-
还原: : 甲酸铵广泛用作还原剂。例如,它可以在碳载钯 (Pd/C) 催化剂存在下将烯烃还原为烷烃:
RCH=CHR’+NH4HCO2Pd/C{_svg_5}RCH2CH2R’+CO2+NH3
-
分解: : 当加热时,甲酸铵会分解成甲酰胺和水:
NH4HCO2→HCONH2+H2O
-
氢解: : 在钯催化剂存在下,甲酸铵可以生成氢气,然后可以用来还原各种官能团:
NH4HCO2Pd/C{_svg_8}H2+CO2+NH3
常用试剂和条件
催化剂: 碳载钯 (Pd/C) 通常用于涉及甲酸铵的还原反应。
温度: 反应通常在温和温度下进行,但分解需要加热至约 180°C。
溶剂: 反应可以在各种溶剂中进行,包括水、醇和醚.
主要产品
烷烃: 由烯烃还原而来。
胺: 由硝基化合物还原而来。
甲酰胺: 由甲酸铵热分解而来.
相似化合物的比较
类似化合物
甲酸钠 (NaHCO₂): 与甲酸铵类似,甲酸钠用作还原剂,并用于生产甲酸。
甲酸钾 (KHCO₂): 用于与甲酸铵类似的应用,但具有不同的溶解度和稳定性特性.
甲酸 (HCOOH): 甲酸铵的母体化合物,直接用于许多相同的应用,但具有不同的处理和反应特性.
独特之处
甲酸铵因其挥发性而独树一帜,使其在 HPLC 和 MS 等分析技术中特别有用。 它分解成甲酰胺和水的能力也为甲酰胺的生产提供了一条便捷的途径 .
属性
IUPAC Name |
azanium;formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTDIZULWFCMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO2, HCOONH4 | |
| Record name | AMMONIUM FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8244 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ammonium formate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_formate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-18-6 (Parent) | |
| Record name | Ammonium formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6029624 | |
| Record name | Formic acid, ammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium formate is a white solid with a weak odor of ammonia. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Deliquescent solid; [Hawley] White in color, weak odor of ammonia; [CAMEO] Soluble in water; [MSDSonline] | |
| Record name | AMMONIUM FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8244 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formic acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium formate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7950 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
180 °C DECOMP | |
| Record name | AMMONIUM FORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
IN WATER: 102 G/100 CC @ 0 °C, 531 G/100 CC @ 80 °C; SOL IN ETHER, AMMONIA | |
| Record name | AMMONIUM FORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.28 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.280 | |
| Record name | AMMONIUM FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8244 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIUM FORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE MONOCLINIC CRYSTALS | |
CAS No. |
540-69-2, 70179-79-2 | |
| Record name | AMMONIUM FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8244 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium tetraformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70179-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formic acid, ammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3801F9644E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMMONIUM FORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
241 °F (USCG, 1999), 116 °C | |
| Record name | AMMONIUM FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8244 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIUM FORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ammonium formate has the molecular formula NH₄HCO₂ and a molecular weight of 53.058 g/mol.
A: Ammonium formate can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). []
A: Ammonium formate is stable under standard conditions but decomposes upon heating. [] Its stability in solution can be affected by factors like pH and the presence of other chemicals.
A: Ammonium formate serves as a convenient hydrogen donor in CTH reactions. [] It offers advantages like low cost, ease of handling, and mild reaction conditions compared to other hydrogen sources.
A: Ammonium formate, often in conjunction with a palladium catalyst (Pd/C), effectively reduces various functional groups. This includes the reduction of aromatic nitro groups to amines, dehalogenation of aromatic chlorocarbons, deprotection of functional groups, and reduction of ketones and unsaturated ketones. [] For instance, it facilitates the synthesis of 4-(4-aminophenyl)-morpholine-3-one, a key intermediate in the production of the drug rivaroxaban. []
A: Ammonium formate is a key reactant in the browning reaction with fructose, leading to the formation of deoxyfructosazine and its 6-isomer. Interestingly, the product distribution is influenced by the sugar used; glucose predominantly yields the 6-isomer. []
A: Ammonium formate is frequently used as a mobile phase additive in high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC). [, , , , , ] Its acidic nature makes it suitable for analyzing polar compounds, while its volatility allows for easy removal during mass spectrometry detection.
ANone: Researchers utilize ammonium formate in various analytical techniques, such as:
- Determination of Anticoagulant Rodenticides: A sensitive analytical method utilizing LC-ESI-MS with an ammonium formate-containing mobile phase quantifies nine anticoagulant rodenticides in soil and water. []
- Quantification of Phenothiazine Residues: An LC-MS/MS method employing an acetonitrile/ammonium formate extraction solvent enables the quantification of phenothiazine residues in pork muscle. []
- Analysis of Drugs in Lung Transplant Patients: A method utilizing LC-MS/MS with an ammonium formate-based mobile phase simultaneously analyzes immunosuppressive, antifungal drugs, and a key metabolite in plasma from lung-transplanted patients. []
- Identification of Phospholipids: An UPLC/Q-TOF MS method using an ammonium formate-containing mobile phase allows for rapid identification of phospholipids in rat plasma. []
A: Depending on the specific application, alternatives to ammonium formate can include other hydrogen donors in CTH reactions, different buffer systems in analytical techniques, or other reducing agents in organic synthesis. []
A: Key resources include access to relevant databases, specialized journals, analytical instrumentation like HPLC and MS systems, and expertise in organic synthesis, analytical chemistry, and computational chemistry. []
A: Research on ammonium formate has evolved alongside advancements in areas like organic synthesis, analytical techniques, and material science. Key milestones include the development of efficient CTH methodologies using ammonium formate, its application as a buffer in HPLC and UPLC, and its utilization in the synthesis of valuable compounds. []
A: The diverse applications of ammonium formate necessitate collaborative efforts between chemists, biologists, material scientists, and environmental scientists to further explore its properties, optimize its use in various fields, and address potential challenges related to its production, application, and disposal. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)







